

Application Notes and Protocols for PPQ-102 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: PP102

Cat. No.: B1576776

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Introduction

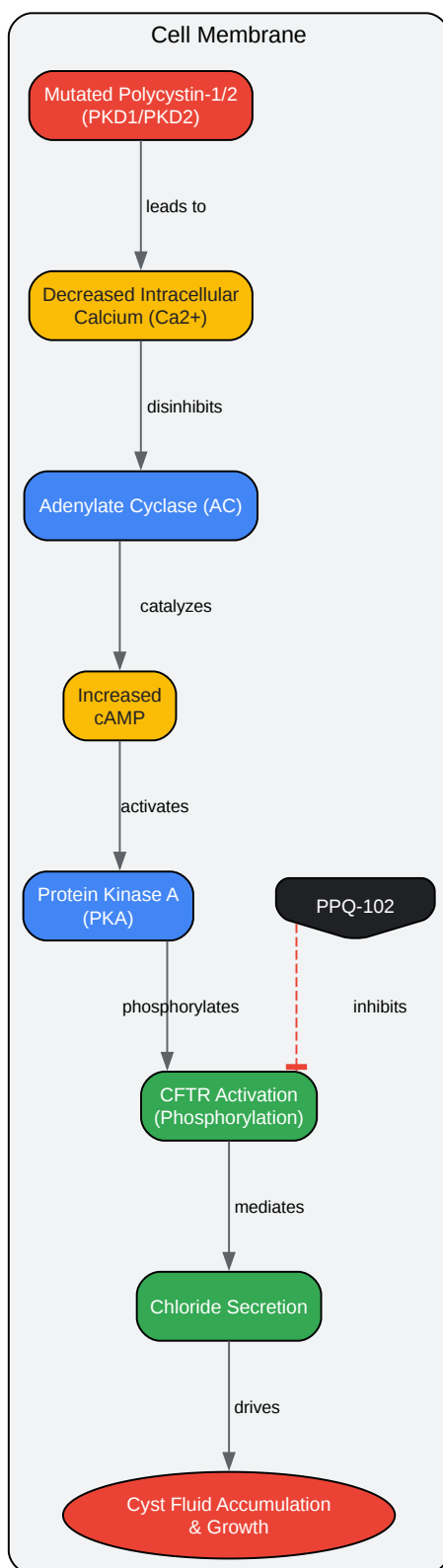
PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC₅₀ value of approximately 90 nM. [1][2][3] As an uncharged molecule at physiological pH, its inhibitory action is independent of membrane potential. [3][4] These properties make PPQ-102 a valuable tool for studying CFTR function and a promising candidate for therapeutic development in conditions characterized by abnormal fluid secretion, such as polycystic kidney disease (PKD). [3][4][5] This document provides detailed application notes and protocols for the use of PPQ-102 in high-throughput screening (HTS) assays designed to identify and characterize modulators of CFTR activity.

Mechanism of Action

PPQ-102 inhibits CFTR by stabilizing the channel's closed state, thereby reducing the probability of channel opening without altering its unitary conductance. [4] This mechanism of action involves an altered channel gating process, likely through interaction with the nucleotide-binding domains on the intracellular surface of CFTR. [4] In the context of polycystic kidney disease, the inhibition of CFTR-mediated chloride secretion is crucial as this process is a key driver of fluid accumulation and cyst expansion. [5][6][7]

Signaling Pathway in Polycystic Kidney Disease and Point of Intervention for PPQ-102

In autosomal dominant polycystic kidney disease (ADPKD), mutations in the PKD1 or PKD2 genes lead to decreased intracellular calcium and a subsequent increase in cyclic AMP (cAMP) levels.^{[2][7]} Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates CFTR.^{[2][7]} The activated CFTR channel then mediates chloride secretion into the cyst lumen, driving fluid accumulation and cyst growth.^{[5][6]} PPQ-102 directly inhibits the activated CFTR channel, thereby blocking this critical step in cystogenesis.



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Signaling pathway in PKD and PPQ-102 intervention.

High-Throughput Screening (HTS) Applications

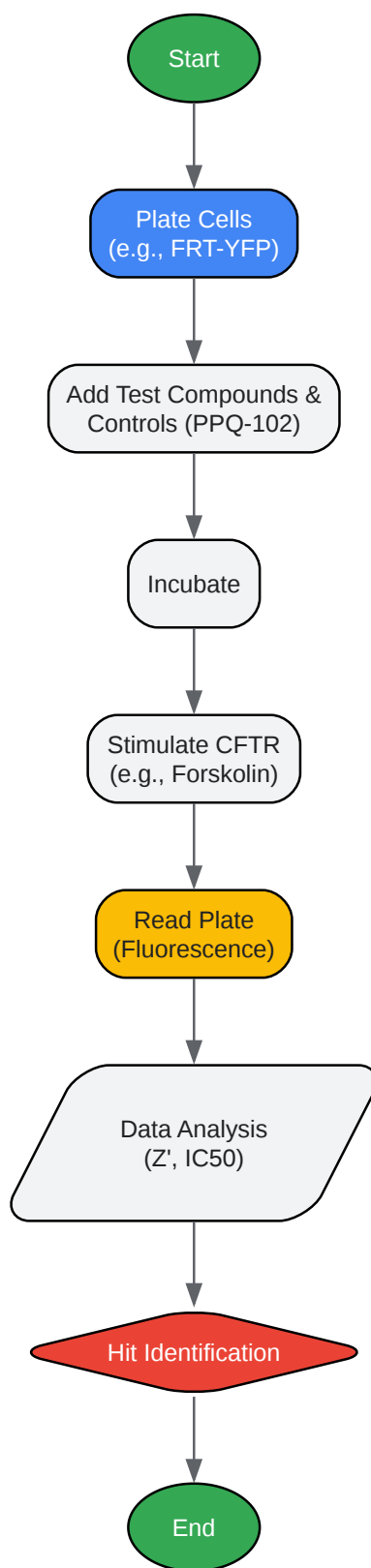
PPQ-102 is an ideal tool for various HTS applications, including:

- Primary screening: To identify novel CFTR inhibitors.
- Secondary screening: To characterize the potency and mechanism of action of hit compounds.
- Counter-screening: To identify compounds that act through off-target effects.

Two primary HTS assay formats are recommended for screening for CFTR inhibitors like PPQ-102: the Iodide Influx Assay and the Membrane Potential Assay.

HTS Assay Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel CFTR inhibitors using PPQ-102 as a control.



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References

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